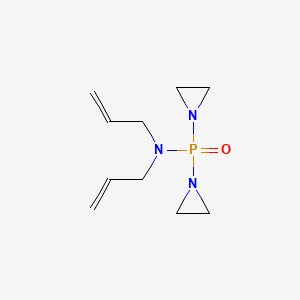
Phosphine oxide, bis(1-aziridinyl)diallylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, bis(1-aziridinyl)diallylamino- is a chemical compound with the molecular formula C10H18N3OP and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of aziridine rings and a phosphine oxide group, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1-aziridinyl)diallylamino- typically involves the reaction of diallylamine with a phosphine oxide precursor in the presence of aziridine . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:
Preparation of Diallylamine: Diallylamine is synthesized through the reaction of allylamine with an appropriate reagent.
Reaction with Phosphine Oxide: The diallylamine is then reacted with a phosphine oxide precursor in the presence of aziridine.
Catalysis and Temperature Control: Catalysts such as Lewis acids or bases are used to enhance the reaction efficiency, and the temperature is carefully controlled to optimize the yield.
Industrial Production Methods
Industrial production of phosphine oxide, bis(1-aziridinyl)diallylamino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, bis(1-aziridinyl)diallylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aziridine derivatives .
Scientific Research Applications
Phosphine oxide, bis(1-aziridinyl)diallylamino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphine oxide, bis(1-aziridinyl)diallylamino- involves its interaction with molecular targets through its aziridine rings and phosphine oxide group. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phosphine oxide group can participate in redox reactions, influencing cellular pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tri(aziridin-1-yl)phosphine oxide: Similar in structure but with three aziridine rings.
Bis(1-aziridinyl)phosphine oxide: Lacks the diallylamino group.
Diallylamino phosphine oxide: Contains the diallylamino group but lacks aziridine rings.
Uniqueness
Phosphine oxide, bis(1-aziridinyl)diallylamino- is unique due to the combination of aziridine rings and a diallylamino group, providing distinct reactivity and versatility in various applications. This combination allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
41657-18-5 |
|---|---|
Molecular Formula |
C10H18N3OP |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C10H18N3OP/c1-3-5-11(6-4-2)15(14,12-7-8-12)13-9-10-13/h3-4H,1-2,5-10H2 |
InChI Key |
SRMNABONKJHKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)P(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















